molecular formula C9H7F3N2 B182833 1-Methyl-2-(trifluoromethyl)benzimidazole CAS No. 384-46-3

1-Methyl-2-(trifluoromethyl)benzimidazole

Cat. No. B182833
CAS RN: 384-46-3
M. Wt: 200.16 g/mol
InChI Key: YKKYRNSRLGCTDO-UHFFFAOYSA-N
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Description

1-Methyl-2-(trifluoromethyl)benzimidazole is a heterocyclic compound . It is a suitable reagent used as an electrolyte additive for dye-sensitized solar cells and solid-state dye-sensitized solar cells .


Synthesis Analysis

The synthesis of 1-Methyl-2-(trifluoromethyl)benzimidazole involves the reaction of the appropriate 1,2-phenylenediamine with 1.6 equivalents of CF3COOH and one drop of concentrated HCl. This mixture is heated under reflux in a nitrogen atmosphere for 4 hours . A new and efficient method has also been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .


Molecular Structure Analysis

The molecular formula of 1-Methyl-2-(trifluoromethyl)benzimidazole is C9H7F3N2 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions of 1-Methyl-2-(trifluoromethyl)benzimidazole have been studied in the context of its antibacterial and antifungal activities . The synthesized molecules were subjected to molecular docking studies with a crystal structure of cytochrome P450 14 alpha-sterol demethylase (CYP51) coming through Mycobacterium tuberculosis in composite with fluconazole .

Scientific Research Applications

  • Medicinal Chemistry

    • Benzimidazole is a promising pharmacophore with diverse pharmacological activities .
    • It has been found to have antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
    • The synthetic pathway to various benzimidazoles usually proceeds through two steps: first, the construction of the desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .
  • Anticancer Research

    • Benzimidazole derivatives have been intensively studied as a new generation of anticancer agents .
    • The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .
    • The presence of methyl group at 5 (6)-position on benzimidazole scaffold was found to be a contributing factor influencing the anticancer activity .
  • Nanotechnology

    • The biopolymer-based heterogeneous nanocatalyst (nano-Fe 3 O 4 /chitosan) was used for the efficient and selective syntheses of 1,2- disubstituted benzimidazole .
    • This was achieved using 1,2-diamines and aldehydes or ketones by one-pot pseudo-three-component reaction .
  • Antimicrobial and Antimycobacterial Activities

    • A novel series of Clubbed (1, 2, 3) triazoles with fluorine benzimidazole was synthesized and screened for H37Rv inhibitor activity as a potential treatment for tuberculosis .
    • These derivatives showed significant antimicrobial and antimycobacterial activities .
  • Antiprotozoal Activity

    • Some 2-(Trifluoromethyl)-1H-benzimidazole derivatives have shown potential antiprotozoal activity .
    • Specifically, one compound showed moderate antimalarial activity against W2 and D6 strains of P. falciparum .
  • Chemical Synthesis

    • 1-Methyl-2-trifluoromethyl benzimidazole is a chemical compound with the formula .
    • It is a white or colorless solid that is highly soluble in water and other polar solvents .

Safety And Hazards

1-Methyl-2-(trifluoromethyl)benzimidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a poison by ingestion . It is recommended for use as laboratory chemicals and is advised against for food, drug, pesticide, or biocidal product use .

Future Directions

The future directions for the study of 1-Methyl-2-(trifluoromethyl)benzimidazole involve the discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as potential ferroptosis inducers . This is achieved by phenotypic screenings and the design and synthesis of a series of analogs to improve activity .

properties

IUPAC Name

1-methyl-2-(trifluoromethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2/c1-14-7-5-3-2-4-6(7)13-8(14)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKYRNSRLGCTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334490
Record name 1-methyl-2-(trifluoromethyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-(trifluoromethyl)benzimidazole

CAS RN

384-46-3
Record name 1-methyl-2-(trifluoromethyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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